2,6-Piperidinedithione
Description
2,6-Piperidinedithione (C₅H₆N₂S₂) is a heterocyclic compound featuring a six-membered piperidine ring with two thione (C=S) groups at positions 2 and 6. The presence of sulfur atoms in the thione groups imparts distinct electronic and structural properties, such as enhanced polarizability and non-linear optical (NLO) activity, compared to oxygen-containing analogs like 2-piperidone.
Properties
Molecular Formula |
C5H7NS2 |
|---|---|
Molecular Weight |
145.3 g/mol |
IUPAC Name |
piperidine-2,6-dithione |
InChI |
InChI=1S/C5H7NS2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) |
InChI Key |
ICJTYWLQSDUPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NC(=S)C1 |
Synonyms |
2,6-piperidinedithione |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2,6-Piperidinedithione and Analogous Piperidine Derivatives
Key Findings :
- Electronic Effects : The thione groups in 2,6-piperidinedithione exhibit stronger electron-withdrawing effects compared to the ketone group in 2-piperidone. This results in a lower HOMO-LUMO gap, enhancing charge transfer capabilities and NLO performance, as observed in DFT studies of related dithione derivatives .
- Tautomerism: Solvent-dependent tautomerism (enol vs. keto forms) is a hallmark of dithione-containing compounds, as demonstrated in UV-vis and computational analyses of structurally similar molecules . This behavior is absent in 2-piperidone due to its single carbonyl group.
- Stability : Hyperconjugative interactions and charge delocalization, analyzed via Natural Bond Orbital (NBO) methods, contribute to the stability of 2,6-piperidinedithione derivatives, whereas 2-piperidone relies on conventional resonance stabilization .
Spectroscopic and Computational Insights
- Vibrational Spectra: The IR spectra of 2,6-piperidinedithione derivatives show characteristic C=S stretching vibrations (~1200–1100 cm⁻¹), distinct from the C=O stretches (~1700 cm⁻¹) in 2-piperidone. Potential Energy Distribution (PED) analyses further validate these assignments .
- UV-vis Behavior: Thione-containing compounds exhibit solvent-dependent absorption maxima due to tautomeric shifts, a phenomenon corroborated by TD-DFT calculations in related systems . In contrast, 2-piperidone lacks such solvent-sensitive transitions.
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